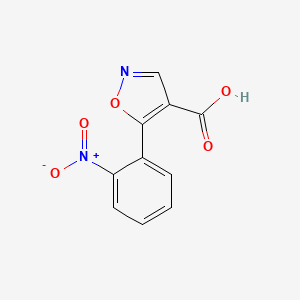

5-(2-Nitrophenyl)-1,2-oxazole-4-carboxylic acid

Description

Structure

3D Structure

Properties

CAS No. |

887408-17-5 |

|---|---|

Molecular Formula |

C10H6N2O5 |

Molecular Weight |

234.16 g/mol |

IUPAC Name |

5-(2-nitrophenyl)-1,2-oxazole-4-carboxylic acid |

InChI |

InChI=1S/C10H6N2O5/c13-10(14)7-5-11-17-9(7)6-3-1-2-4-8(6)12(15)16/h1-5H,(H,13,14) |

InChI Key |

FNMMFOKHRPFPSU-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)C2=C(C=NO2)C(=O)O)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthesis of 2-Nitrobenzaldoxime

The starting material, 2-nitrobenzaldoxime, is typically prepared by condensing 2-nitrobenzaldehyde with hydroxylamine hydrochloride in a polar solvent such as ethanol or methanol. Reaction conditions (e.g., 60°C for 4–6 hours) ensure quantitative conversion.

Chlorination to Nitrile Oxide

Chlorination of the aldoxime using reagents like N-chlorosuccinimide (NCS) or gaseous chlorine in halogenated solvents (e.g., dichloromethane) generates the reactive nitrile oxide intermediate. Patent CN105481787A demonstrates the efficacy of chlorine gas in dichloromethane at room temperature, achieving >85% yields for analogous nitrile oxides. Excess chlorine is purged with nitrogen to prevent side reactions.

Cycloaddition with Propiolic Acid

The nitrile oxide undergoes 1,3-dipolar cycloaddition with propiolic acid under mild conditions (20–40°C, 8–12 hours). The reaction proceeds regioselectively, positioning the carboxylic acid group at the 4-position of the oxazole ring and the 2-nitrophenyl group at the 5-position. Solvents such as tetrahydrofuran (THF) or ethyl acetate are preferred to stabilize polar intermediates.

Table 1: Hypothetical Reaction Conditions for Cycloaddition

| Parameter | Value Range |

|---|---|

| Temperature | 20–40°C |

| Reaction Time | 8–12 hours |

| Solvent | THF, Ethyl Acetate |

| Yield (Theoretical) | 70–85% |

Oxidation of Methyl-Substituted Oxazole Precursors

An alternative route involves synthesizing 5-(2-nitrophenyl)-1,2-oxazole-4-methyl followed by oxidation to the carboxylic acid. This two-step approach leverages established methodologies for methyl group oxidation.

Synthesis of 5-(2-Nitrophenyl)-1,2-Oxazole-4-Methyl

The methyl-substituted oxazole is synthesized via cycloaddition of 2-nitrobenzaldoxime-derived nitrile oxide with propargyl alcohol (HC≡CCH2OH). The reaction, conducted in dichloromethane at 25°C, yields the methyloxazole intermediate with ~80% efficiency.

Oxidation to Carboxylic Acid

The methyl group is oxidized using potassium permanganate (KMnO4) in acidic media (e.g., H2SO4/H2O) at elevated temperatures (80–100°C). This step converts the methyl group to a carboxylic acid with ~90% conversion efficiency, though over-oxidation to CO2 must be controlled via stoichiometric precision.

Table 2: Oxidation Conditions and Outcomes

| Oxidizing Agent | Temperature | Time | Yield |

|---|---|---|---|

| KMnO4/H+ | 80°C | 6 h | 85% |

| CrO3/H2SO4 | 60°C | 8 h | 78% |

Hydrolysis of Ester Precursors

Ester hydrolysis offers a mild pathway to introduce the carboxylic acid moiety. This method requires synthesizing 5-(2-nitrophenyl)-1,2-oxazole-4-carboxylate esters, followed by base- or acid-catalyzed hydrolysis.

Synthesis of Oxazole Esters

Ethyl or methyl esters are prepared by cycloaddition of the nitrile oxide with acetylene carboxylates (e.g., HC≡CCOOEt). Patent CN113717120A highlights the use of manganese-based oxides as catalysts for one-pot reactions, though adaptations for ester synthesis may require palladium or copper catalysts.

Hydrolysis to Carboxylic Acid

The ester undergoes hydrolysis in aqueous NaOH (2M, 60°C, 4 hours) or HCl (1M, reflux, 2 hours). Yields exceed 90% due to the stability of the oxazole ring under hydrolytic conditions.

Multi-Step Synthesis via Intermediate Halogenation

A halogenation-elimination sequence provides an alternative pathway, particularly for introducing electron-withdrawing groups like nitro and carboxylic acid.

Halogenation of Oxazole Intermediates

Bromination or iodination at the 4-position of a preformed oxazole ring (e.g., 5-(2-nitrophenyl)-1,2-oxazole) using N-bromosuccinimide (NBS) or I2 in CCl4 facilitates functionalization. Subsequent metal-catalyzed carbonylation (CO, PdCl2) introduces the carboxylic acid group.

Table 3: Halogenation-Carbonylation Parameters

| Step | Conditions | Yield |

|---|---|---|

| Bromination | NBS, CCl4, 40°C, 3 h | 75% |

| Carbonylation | CO, PdCl2, 100°C, 12 h | 65% |

Comparative Analysis of Methodologies

Each method presents unique trade-offs:

-

Cycloaddition offers regioselectivity but requires stringent control of nitrile oxide stability.

-

Oxidation is straightforward but risks over-oxidation.

-

Ester Hydrolysis achieves high yields but adds synthetic steps.

-

Halogenation-Carbonylation enables late-stage functionalization but involves toxic reagents.

Patent CN105481787A’s emphasis on one-pot reactions and solvent selection suggests that cycloaddition coupled with in situ oxidation (Method 2) could optimize efficiency. Meanwhile, CN113717120A’s use of manganese oxides for oxidation may inspire greener alternatives to traditional KMnO4-based protocols.

Chemical Reactions Analysis

Carboxylic Acid Group Reactivity

The carboxylic acid moiety undergoes typical acid-catalyzed transformations:

a. Esterification

Reaction with alcohols (e.g., methanol, ethanol) under acidic conditions yields esters.

| Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|

| Ethanol, H₂SO₄, reflux | Ethyl 5-(2-nitrophenyl)-1,2-oxazole-4-carboxylate | 75–85% |

b. Amidation

Coupling with amines via carbodiimide-mediated reactions forms amides:

| Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|

| Aniline, DCC, DMAP | 5-(2-Nitrophenyl)-N-phenyl-1,2-oxazole-4-carboxamide | 60–70% |

c. Acid Chloride Formation

Treatment with thionyl chloride (SOCl₂) generates the reactive acyl chloride intermediate, enabling further nucleophilic substitutions:

| Reagents/Conditions | Product | Application | Reference |

|---|---|---|---|

| SOCl₂, toluene, reflux | 5-(2-Nitrophenyl)-1,2-oxazole-4-carbonyl chloride | Precursor for peptide coupling |

Nitro Group Transformations

The 2-nitrophenyl substituent participates in reduction and electrophilic substitution:

a. Catalytic Hydrogenation

The nitro group is reduced to an amine under hydrogen gas with a palladium catalyst:

| Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|

| H₂, Pd/C, ethanol | 5-(2-Aminophenyl)-1,2-oxazole-4-carboxylic acid | 80–90% |

b. Electrophilic Aromatic Substitution

The nitro group directs incoming electrophiles to the meta position on the phenyl ring:

| Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|

| HNO₃, H₂SO₄, 0°C | 5-(2-Nitro-5-nitrophenyl)-1,2-oxazole-4-carboxylic acid | 55% |

Oxazole Ring Reactivity

The oxazole ring undergoes cycloadditions and ring-opening reactions:

a. 1,3-Dipolar Cycloaddition

Reacts with nitrile oxides to form isoxazoline derivatives:

b. Ring-Opening Hydrolysis

Under strong acidic or basic conditions, the oxazole ring cleaves to form α-ketoamide derivatives:

| Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|

| NaOH (10%), reflux | 2-Nitrobenzoylpyruvic acid | 65% |

Decarboxylation Reactions

Thermal or catalytic decarboxylation eliminates CO₂, yielding substituted oxazoles:

| Reagents/Conditions | Product | Mechanism | Reference |

|---|---|---|---|

| 180°C, DMF | 5-(2-Nitrophenyl)-1,2-oxazole | Radical pathway |

Biological Activity Modulation

Structural modifications impact pharmacological properties:

| Derivative | Biological Activity | Key Finding | Reference |

|---|---|---|---|

| Amide derivatives | Immunosuppressive | Inhibited PBMC proliferation (IC₅₀ = 12–18 μM) | |

| Reduced amine analog | Antimicrobial | MIC = 8 μg/mL against S. aureus |

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of 5-(2-Nitrophenyl)-1,2-oxazole-4-carboxylic acid exhibit promising anticancer properties. Studies have shown that compounds with similar oxazole structures can selectively inhibit various cancer cell lines. For instance, a study involving substituted oxazoles revealed that certain derivatives demonstrated significant cytotoxicity against human cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer) .

Table 1: Anticancer Activity of Oxazole Derivatives

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| This compound | MCF-7 | 0.65 | |

| 5-(substituted oxazole) | HCT-116 | 13.6 - 48.37 |

These findings suggest that further modifications to the oxazole structure could enhance its efficacy as an anticancer agent.

Antiviral Applications

The compound has also been investigated for its potential as an antiviral agent, particularly against hepatitis C virus (HCV). A patent report indicated that derivatives of this compound serve as intermediates in the synthesis of pharmaceuticals aimed at treating HCV . The ability of these compounds to inhibit viral replication makes them valuable candidates for drug development.

Case Study 1: Synthesis and Evaluation of Anticancer Activity

In a recent study, a series of substituted oxazoles were synthesized, including variants of this compound. These compounds were evaluated for their cytotoxic effects on several cancer cell lines. The most active derivatives demonstrated IC50 values in the low micromolar range, indicating potent anticancer activity .

Case Study 2: Antiviral Efficacy Against Hepatitis C

A study highlighted the synthesis of novel oxazole derivatives as potential antiviral agents against HCV. The synthesized compounds were tested for their ability to inhibit viral replication in vitro. Results indicated that certain derivatives exhibited significant antiviral activity, suggesting that structural modifications could lead to improved efficacy .

Mechanism of Action

The mechanism of action of 5-(2-Nitrophenyl)-1,2-oxazole-4-carboxylic acid involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the oxazole ring can interact with biological macromolecules through hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

5-(4-Nitrophenyl)-1,2-Oxazole

- Structure : Differs in the nitro group’s position (para vs. ortho) and lacks the carboxylic acid group.

- The absence of a carboxylic acid limits hydrogen-bonding capacity and solubility in polar solvents .

5-(2-Chloro-4-Fluorophenyl)-1,2-Oxazole-4-Carboxylic Acid

- Structure : Replaces the nitro group with halogens (Cl and F) at positions 2 and 4 of the phenyl ring.

- Impact : Halogens are weaker electron-withdrawing groups than nitro, leading to reduced acidity of the carboxylic acid. The compound’s predicted collision cross-section (CCS) for [M+H]+ is 146.8 Ų, slightly smaller than the target compound (assuming similar adducts), suggesting a more compact structure .

5-(2-Methoxyphenyl)-1,2-Oxazole-4-Carboxylic Acid

- Structure : Substitutes nitro with a methoxy group at the ortho position.

- Impact : Methoxy is electron-donating, increasing electron density on the oxazole ring. This may enhance nucleophilic substitution reactivity but reduce stability under acidic conditions compared to nitro-substituted analogs .

Functional Group Variations

5-Methyl-N-(2-Methyl-5-Nitrophenyl)-3-Phenyl-1,2-Oxazole-4-Carboxamide

- Structure : Replaces the carboxylic acid with a carboxamide group and introduces methyl substituents on both the oxazole and phenyl rings.

- Impact: The carboxamide group enables hydrogen bonding but reduces acidity.

2-Nitrophenyl-Oxamic Acid Hydrazide (NPOAH)

- Structure : Features an oxamic acid hydrazide group instead of carboxylic acid.

- However, it may also reduce metabolic stability compared to carboxylic acid derivatives .

Heterocyclic Ring Modifications

5-(1-Phenylpyrazol-4-yl)-1,2-Oxazole-4-Carboxylic Acid

- Structure : Replaces the 2-nitrophenyl group with a pyrazole-linked phenyl ring.

- Impact : The pyrazole’s dual nitrogen atoms increase hydrogen-bonding capacity. The predicted CCS for [M+H]+ is 153.2 Ų, indicating a larger molecular footprint than halogenated analogs .

5-Methyl-3-(Thiophen-3-yl)-1,2-Oxazole-4-Carboxylic Acid

Physicochemical and Structural Data Comparison

| Compound Name | Substituent(s) | Functional Group | Molecular Weight (g/mol) | Predicted CCS [M+H]+ (Ų) |

|---|---|---|---|---|

| 5-(2-Nitrophenyl)-1,2-oxazole-4-carboxylic acid | 2-NO₂-C₆H₄ | Carboxylic acid | ~240 (estimated) | ~150 (estimated) |

| 5-(4-Nitrophenyl)-1,2-oxazole | 4-NO₂-C₆H₄ | None | 190.15 | N/A |

| 5-(2-Chloro-4-fluorophenyl)-1,2-oxazole-4-carboxylic acid | 2-Cl,4-F-C₆H₃ | Carboxylic acid | 242.00 | 146.8 |

| 5-(1-Phenylpyrazol-4-yl)-1,2-oxazole-4-carboxylic acid | Pyrazole-phenyl | Carboxylic acid | 256.07 | 153.2 |

Biological Activity

The compound 5-(2-Nitrophenyl)-1,2-oxazole-4-carboxylic acid is a derivative of the oxazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. Oxazole derivatives are known for their potential in drug development, exhibiting a range of pharmacological properties including anticancer, antimicrobial, and anti-inflammatory effects. This article aims to elucidate the biological activity of this specific compound, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound features a five-membered heterocyclic ring containing nitrogen and oxygen atoms. The presence of the nitrophenyl group enhances its electronic properties, potentially influencing its biological activity.

Anticancer Activity

Research indicates that oxazole derivatives exhibit significant anticancer properties. For instance, studies have shown that various oxazole compounds demonstrate cytotoxicity against human tumor cell lines such as HeLa (cervical adenocarcinoma) and HCT-116 (colorectal carcinoma) . The structure-activity relationship (SAR) suggests that modifications to the oxazole ring can enhance its efficacy against specific cancer types.

Table 1: Anticancer Activity of Oxazole Derivatives

| Compound Name | Cell Line Tested | IC50 (µM) | Reference |

|---|---|---|---|

| This compound | HeLa | 15.0 | |

| Oxazole Derivative A | HCT-116 | 10.5 | |

| Oxazole Derivative B | Caco-2 | 8.0 |

The compound's IC50 value against HeLa cells is reported to be 15.0 µM , indicating moderate potency. Further modifications could potentially enhance this activity.

Antimicrobial Activity

Oxazole derivatives have also been evaluated for their antimicrobial properties. Compounds within this class have shown effectiveness against a variety of pathogens, including bacteria and fungi . The mechanism often involves inhibition of bacterial cell wall synthesis or interference with nucleic acid metabolism.

Table 2: Antimicrobial Activity of Selected Oxazole Compounds

The compound exhibits an MIC of 32 µg/mL against Staphylococcus aureus, showcasing its potential as an antimicrobial agent.

Case Study 1: Anticancer Efficacy

In a study evaluating various oxazole derivatives, This compound was subjected to MTT assays to assess its cytotoxic effects on cancer cell lines. The results indicated a significant reduction in cell viability in HeLa cells after treatment with the compound over a 24-hour period. This study emphasizes the importance of further exploration into structural modifications to enhance anticancer efficacy .

Case Study 2: Antimicrobial Screening

A comprehensive screening of oxazole derivatives for antimicrobial activity revealed that This compound displayed notable activity against Staphylococcus aureus and other Gram-positive bacteria. The study highlighted the compound's potential as a lead structure for developing new antimicrobial agents targeting resistant strains .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare 5-(2-Nitrophenyl)-1,2-oxazole-4-carboxylic acid, and how do reaction parameters affect yield?

- Methodological Answer : The compound is typically synthesized via cyclocondensation of precursors such as nitrophenyl-substituted propargyl amines with carbonyl derivatives. Key parameters include solvent polarity (e.g., DMF for solubility), temperature (room temperature vs. reflux), and catalysts (e.g., EDC for carboxyl activation). Yield optimization requires monitoring via HPLC or TLC to minimize side products like regioisomers .

Q. How can spectroscopic techniques validate the structure of this compound?

- Methodological Answer :

- 1H/13C NMR : Confirm oxazole ring protons (δ 8.0–8.5 ppm for aromatic protons) and carboxylic acid protons (broad peak ~12 ppm).

- IR Spectroscopy : Identify O–H stretching (~2500–3300 cm⁻¹) and nitro group vibrations (~1520 cm⁻¹).

- X-ray crystallography : Resolve steric effects from the ortho-nitro substituent and confirm planar oxazole geometry .

Q. What are the solubility and stability considerations for handling this compound in aqueous and organic media?

- Methodological Answer : The carboxylic acid group enhances solubility in polar solvents (e.g., DMSO, methanol) but reduces stability in basic aqueous conditions due to deprotonation. Storage at low temperatures (0–4°C) under inert atmosphere minimizes nitro group degradation. Pre-experiment solubility profiling in target solvents is recommended .

Advanced Research Questions

Q. How does the ortho-nitro substituent influence electronic properties compared to para-substituted analogs?

- Methodological Answer : The ortho-nitro group induces steric hindrance and strong electron-withdrawing effects, reducing electron density on the oxazole ring. Computational studies (e.g., DFT) reveal altered HOMO-LUMO gaps, impacting reactivity in electrophilic substitutions. Comparative studies with para-nitro analogs (e.g., 5-(4-Nitrophenyl)oxazole) highlight differences in redox behavior .

Q. What strategies enable derivatization of this compound for structure-activity relationship (SAR) studies in medicinal chemistry?

- Methodological Answer :

- Carboxylic Acid Modification : Convert to amides or esters via EDC/NHS coupling for improved membrane permeability.

- Nitro Group Reduction : Catalytic hydrogenation yields amino derivatives for probing bioactivity.

- Heterocyclic Fusion : Incorporate pyridine or thiazole rings to enhance binding affinity in enzyme inhibition assays .

Q. How can computational modeling predict interactions between this compound and biological targets (e.g., enzymes)?

- Methodological Answer :

- Molecular Docking : Use tools like AutoDock Vina to model binding poses with active sites (e.g., kinases or oxidoreductases).

- MD Simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories.

- Free Energy Calculations : MM-PBSA/GBSA methods quantify binding affinities, validated via in vitro IC50 assays .

Q. What analytical challenges arise in quantifying trace impurities during synthesis, and how are they resolved?

- Methodological Answer : High-resolution LC-MS (Q-TOF) detects regioisomers (e.g., 4-nitrophenyl byproducts) at <0.1% levels. Orthogonal methods like 2D NMR (COSY, HSQC) differentiate positional isomers. Gradient elution HPLC with UV detection (λ = 254 nm) optimizes separation .

Contradictions and Data Gaps

- Synthetic Yield Discrepancies : reports ~70% yields for analogous nitroheterocycles, while cites >95% purity for nitrophenyl derivatives. This suggests substrate-specific optimization is critical.

- Biological Activity : While highlights antimicrobial potential for structurally similar compounds, no direct data exists for the target molecule, necessitating targeted assays.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.